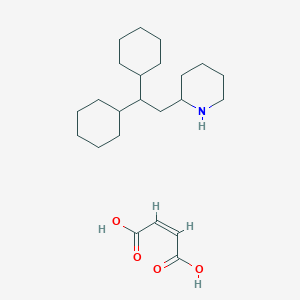

2,2,2-三氯乙酸-13C2(含 3.5% 未标记)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The provided papers do not directly discuss 2,2,2-Trichloro-acetic Acid-13C2; however, they do provide insights into related compounds and their chemical behavior, which can be informative for a comprehensive analysis of 2,2,2-Trichloro-acetic Acid-13C2. The first paper discusses the synthesis and structural characterization of triorganotin(IV) complexes with a ligand that includes an amino acetic acid moiety, which is structurally related to acetic acid derivatives like trichloro-acetic acid . The second paper examines the pharmacokinetics of 2,4,5-trichlorophenoxy acetic acid, a compound with a similar trichloro-acetic motif . The third paper focuses on the synthesis of organotin(IV) derivatives of 2,4-dichlorophenoxyacetic acid, another chlorinated acetic acid derivative .

Synthesis Analysis

The synthesis of organotin(IV) derivatives as described in the papers involves the reaction of organotin compounds with ligands that contain acetic acid groups . While these papers do not describe the synthesis of 2,2,2-Trichloro-acetic Acid-13C2 specifically, similar synthetic strategies could potentially be applied. The synthesis typically involves the formation of a bond between the metal center and the carboxylate group of the acetic acid derivative.

Molecular Structure Analysis

The molecular structure of the triorganotin(IV) complexes reported in the first paper reveals a polymeric trans-O2SnC3 trigonal bipyramidal configuration . This information is relevant to understanding how trichloro-acetic acid derivatives might coordinate to metal centers. Although the exact molecular structure of 2,2,2-Trichloro-acetic Acid-13C2 is not discussed, it can be inferred that the presence of three chloro substituents would significantly influence its electronic properties and reactivity.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2,2,2-Trichloro-acetic Acid-13C2, but they do describe the coordination chemistry of related acetic acid derivatives with organotin(IV) compounds . These reactions typically result in the formation of complexes with various coordination geometries around the tin center. The presence of electron-withdrawing chloro groups in the acetic acid derivatives would affect the reactivity and stability of the resulting complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,2-Trichloro-acetic Acid-13C2 are not directly reported in the provided papers. However, the pharmacokinetic profile of 2,4,5-trichlorophenoxy acetic acid suggests that chlorinated acetic acid derivatives can exhibit dose-dependent behavior in biological systems, with significant urinary excretion . The presence of chloro substituents is likely to increase the acidity of the acetic acid derivative and affect its solubility and distribution in biological and environmental systems.

科学研究应用

吸附研究

2,2,2-三氯乙酸-13C2 与吸附研究相关。例如,对 2,4,5-三氯苯氧基乙酸(与 2,2,2-三氯乙酸-13C2 密切相关)的研究探讨了其在聚邻甲苯胺 Zr(IV) 磷酸盐上的吸附行为,突出了其从水溶液中吸附的有效性,从而提供了对环境修复和污染控制过程的见解 (Khan & Akhtar, 2011 年)。

代谢研究

该化合物还用于代谢研究,如使用 13C NMR 光谱进行大鼠脑代谢的研究。利用 2,2,2-三氯乙酸-13C2 衍生物的研究有助于理解代谢途径,如大鼠脑中乙酸盐的脑代谢 (Cerdán 等人,1990 年)。

化学合成和催化

另一个重要应用是在化学合成和催化中。例如,一项研究展示了甲烷催化氧化缩合为乙酸,其中碳-13 同位素标记(包括 2,2,2-三氯乙酸-13C2)表明乙酸的两个碳都源自甲烷 (Periana 等人,2003 年)。

环境和土壤科学

在环境和土壤科学中,2,2,2-三氯乙酸-13C2 在研究土壤成分与有机污染物相互作用中发挥作用。固态 13C NMR 研究调查了各种有机污染物(如丙酮)与土壤成分的相互作用,为环境修复和污染研究提供了见解 (Jurkiewicz & Maciel, 1995 年)。

安全和危害

未来方向

2,2,2-Trichloro-acetic Acid-13C2 offers unique isotopic labeling properties, making it ideal for tracing and studying chemical reactions. Its versatility and precise composition make it a valuable tool in various scientific studies and investigations. It can be purchased online for pharmaceutical testing .

属性

IUPAC Name |

2,2,2-trichloroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1,2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJBWRMUSHSURL-ZDOIIHCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

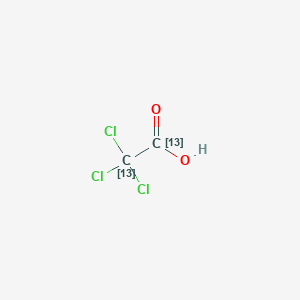

C(=O)(C(Cl)(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([13C](Cl)(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 10442042 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131554.png)

![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131555.png)

![4-[3-(4-Fluorophenyl)propanoyl]benzonitrile](/img/structure/B131559.png)